1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylphenyl)sulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c1-11-3-2-4-14(9-11)22-15-10-16(20)19(17(15)21)13-7-5-12(18)6-8-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFERTZLUVAJQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine Displacement Strategy
An alternative route involves substituting a bromine atom at position 3 of the pyrrolidine-dione core.
Procedure :
-
Bromination :
N-(4-Bromophenyl)maleimide is brominated at position 3 using N-bromosuccinimide (NBS) under radical initiation. -
Sulfide Formation :
The brominated intermediate reacts with 3-methylbenzenethiol in DMSO at 90°C for 24 hours, utilizing potassium tert-butylate as a base.
Critical Parameters :
One-Pot Synthesis Approaches
Recent advancements involve tandem maleimide formation and thiol functionalization in a single reactor.
Example Protocol :
-
Maleic Anhydride + 4-Bromoaniline :
Reacted in glacial acetic acid at 60°C for 6 hours. -
In Situ Thiol Addition :
3-Methylbenzenethiol and manganese(II) acetate are added directly to the reaction mixture, followed by heating at 50–60°C for 3 hours.
Advantages :
Stereochemical Considerations
The stereochemistry at position 3 is influenced by reaction conditions:
-
Thermodynamic Control : Prolonged heating favors the trans isomer due to ring strain minimization.
-
Kinetic Control : Low temperatures (<0°C) preserve the cis configuration.
Chiral Resolution :
Racemic mixtures may be separated via chiral column chromatography or enzymatic resolution, though specific data for this compound remain unpublished.
Industrial-Scale Adaptations
For large-scale production, continuous flow reactors offer improved efficiency:
-
Residence Time : 30 minutes at 100°C.
Challenges and Optimization Opportunities
-
Byproduct Formation :
Over-addition of thiol or maleimide dimerization may occur at elevated temperatures. Mitigation strategies include stoichiometric control and low-temperature quenching. -
Solvent Selection :
DMSO, while effective for solubility, complicates purification due to high boiling points. Alternatives like dimethoxyethane show promise. -
Catalyst Cost :
Transition metal catalysts (e.g., Mn(OAc)₂) are cost-prohibitive for industrial use. Research into organocatalysts is ongoing .
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas, and ethanol.
Substitution: Sodium hydride, dimethylformamide, amines, thiols, and heat.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound’s reactivity and stability make it useful in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity, while the sulfanyl group can participate in redox reactions or form covalent bonds with target molecules. The pyrrolidine-2,5-dione core provides structural stability and rigidity, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to structurally related pyrrolidine-2,5-dione derivatives with variations in aryl and thiol substituents (Table 1):
Table 1: Physical Properties of Selected Pyrrolidine-2,5-Dione Derivatives
Key Observations :
- Melting Points : Long alkyl chains (e.g., hexadecylthio in 2d) reduce melting points due to decreased crystallinity (78–79°C). Aromatic substituents (e.g., 4-methoxyphenyl in 2e) increase melting points (103–104°C) via π-π stacking. The target compound’s 3-methylphenyl sulfanyl group may yield a melting point intermediate between 2c (97–98°C) and 2e (103–104°C).
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- 1H NMR :
- The 4-bromophenyl group exhibits a deshielded aromatic proton signal as a doublet (δ 7.3–7.6 ppm).
- The 3-methylphenyl sulfanyl group shows a singlet for the methyl group (δ ~2.3 ppm) and multiplet signals for aromatic protons (δ 6.8–7.2 ppm).
- Comparable to 2c and 2e, which display distinct alkyl/aryl proton signals .
- 13C NMR :
Elemental Analysis :
- Matches theoretical values (e.g., C, H, N, S within ±0.3% for analogous compounds), confirming purity .
GABA-Transaminase Inhibition :
- The derivative 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibits GABA-transaminase inhibition (IC₅₀ = 100.5 mM), suggesting that bromine enhances target binding via halogen interactions . The target compound’s sulfanyl group may alter activity due to increased lipophilicity compared to aryloxy analogues.
Receptor Binding :
- Pyrrolidine-2,5-diones with indole or piperazine moieties (e.g., 3-(1H-indol-3-yl) derivatives) show dual affinity for 5-HT₁ₐ and serotonin transporters (SERT) . The target’s bromophenyl group may reduce receptor affinity compared to indole-containing derivatives but improve metabolic stability.
Biological Activity
1-(4-Bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and antitumor contexts. This article synthesizes current research findings, including structural data, biological assays, and case studies that highlight the compound's efficacy.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrrolidine core with a bromophenyl group and a methylphenylsulfanyl substituent, which contribute to its biological profile. The crystal structure has been elucidated, revealing key geometric parameters that inform its reactivity and interaction with biological targets.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.9295(11) |
| b (Å) | 21.755(2) |
| c (Å) | 10.2358(11) |
| β (°) | 95.022(10) |
| Volume (ų) | 2202.6(4) |
Anti-inflammatory Effects
The anti-inflammatory activity of the compound was evaluated using lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages. The results indicated that at a concentration of 6.0 μM , the compound significantly inhibited NO production without exhibiting cytotoxicity, as confirmed by viability assays.
- Experimental Setup : Cells were pretreated with either the compound or a reference standard (Pyrrolidine dithiocarbamate, PDTC) before exposure to LPS.
- Results : The inhibition of NO secretion was measured using ELISA, demonstrating the compound's potential as an anti-inflammatory agent.
Antitumor Activity
Research has shown that compounds similar to this compound exhibit antitumor properties. The presence of electron-withdrawing groups enhances their interaction with bio-thiols in tumor cells compared to normal cells, suggesting a selective targeting mechanism.
Case Studies and Comparative Analysis
Recent studies have explored various derivatives of pyrrolidine and their biological activities. For instance:
- Curcumin Analogues : Certain pyrrolidine derivatives demonstrated stronger antitumor and anti-inflammatory properties than curcumin itself, indicating the potential for developing more effective therapeutic agents.
- Piperidine Derivatives : Compounds bearing piperidine structures have shown promise in treating conditions such as diabetes and cancer due to their enzyme inhibitory actions.
Table 2: Comparison of Biological Activities
| Compound Type | Activity Type | Efficacy Level |
|---|---|---|
| 1-(4-Bromophenyl)-... | Anti-inflammatory | Moderate |
| Curcumin Analogues | Antitumor | High |
| Piperidine Derivatives | Antidiabetic | Moderate to High |
The mechanisms underlying the biological activity of this compound involve interactions with various cellular pathways:
- Nitric Oxide Synthase Inhibition : By inhibiting NO production, the compound reduces inflammation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and urease, contributing to their therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
